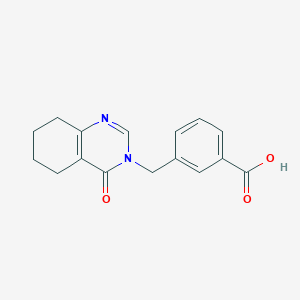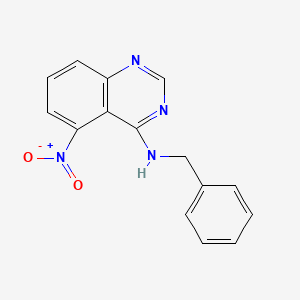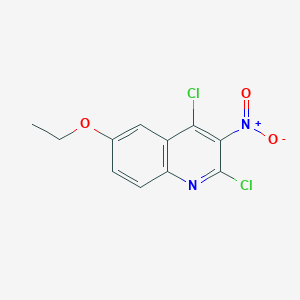
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a fluorinated indole moiety, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and protected amino acids.
Coupling Reaction: The indole derivative is coupled with the amino acid using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Deprotection: Protective groups on the amino acid are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used under mild conditions.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(2-Amino-3-(5-chloro-1H-indol-3-yl)propanamido)acetic acid
- (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid
Uniqueness
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
918957-35-4 |
|---|---|
Molekularformel |
C13H14FN3O3 |
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
2-[[(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14FN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
DHBXVKIJEMLBHF-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)


![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)






![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)

